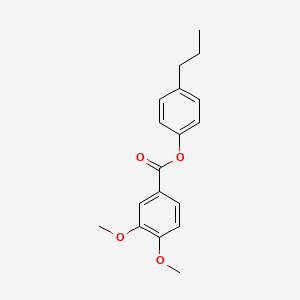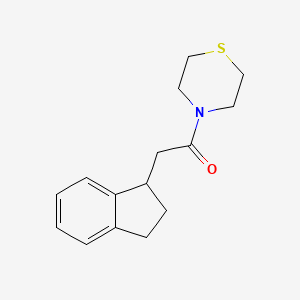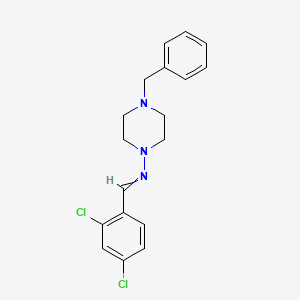
4-propylphenyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-propylphenyl 3,4-dimethoxybenzoate is a chemical compound with potential applications in various fields. Its properties and synthesis methods are of interest in the scientific community.
Synthesis Analysis
- The synthesis of related compounds involves processes such as oxidative aminocarbonylation and cyclization, which are useful for producing derivatives like 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This method shows significant stereoselectivity and utilizes palladium catalysis (Gabriele et al., 2006).
Molecular Structure Analysis
- For compounds similar to 4-propylphenyl 3,4-dimethoxybenzoate, X-ray diffraction analysis plays a crucial role in determining molecular configurations and structures. This technique helps in unambiguous structure determination and understanding the molecular geometry (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
- The reactivity of related compounds involves reactions like the Diels-Alder reaction, which can lead to regioselective and chemoselective outcomes. This reaction is essential for creating complex molecular structures (Kranjc et al., 2011).
Physical Properties Analysis
- The physical properties of related dimethoxybenzoic acid derivatives have been studied using techniques like crystallography. This analysis reveals details about molecular packing and hydrogen bonding, which are crucial for understanding the physical properties of these compounds (Pinkus et al., 2002).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, of compounds similar to 4-propylphenyl 3,4-dimethoxybenzoate, are influenced by their molecular structure. Studies on related compounds show how molecular geometry affects their reactivity and interactions (Karabulut et al., 2014).
Eigenschaften
IUPAC Name |
(4-propylphenyl) 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-4-5-13-6-9-15(10-7-13)22-18(19)14-8-11-16(20-2)17(12-14)21-3/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKMYLAPKSJJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenyl 3,4-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-Dihydro-thiazol-2-ylcarbamoyl)-methyl]-2-fluoro-benzamide](/img/structure/B5619173.png)
![N-[3-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-N-methylmethanesulfonamide](/img/structure/B5619179.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)

![N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5619203.png)



![(3aR*,6aR*)-2-acetyl-5-{[2-(methylthio)pyrimidin-5-yl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5619242.png)
![ethyl 3-(2-methoxyethyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5619244.png)



